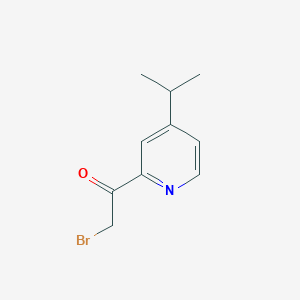
2-Bromo-1-(4-isopropylpyridin-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(4-isopropylpyridin-2-yl)ethan-1-one is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromoacetyl group attached to the second carbon of the pyridine ring and an isopropyl group attached to the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-isopropylpyridin-2-yl)ethan-1-one typically involves the bromination of 4-isopropylpyridine followed by acetylation. One common method includes the reaction of 4-isopropylpyridine with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromoacetyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
2-Bromo-1-(4-isopropylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine derivatives with different functional groups, and complex heterocyclic compounds .
科学研究应用
2-Bromo-1-(4-isopropylpyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 2-Bromo-1-(4-isopropylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
相似化合物的比较
Similar Compounds
2-Bromoacetylpyridine: Lacks the isopropyl group, making it less lipophilic and potentially less active in biological systems.
4-Isopropylpyridine: Lacks the bromoacetyl group, limiting its reactivity in nucleophilic substitution reactions.
2-Acetyl-4-isopropylpyridine:
Uniqueness
2-Bromo-1-(4-isopropylpyridin-2-yl)ethan-1-one is unique due to the presence of both the bromoacetyl and isopropyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC 名称 |
2-bromo-1-(4-propan-2-ylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)8-3-4-12-9(5-8)10(13)6-11/h3-5,7H,6H2,1-2H3 |
InChI 键 |
XKECFGUZVPYEKZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=NC=C1)C(=O)CBr |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













